molecular formula C11H15NO2 B3074316 2-Methoxy-5-{[(prop-2-en-1-yl)amino]methyl}phenol CAS No. 1019561-00-2

2-Methoxy-5-{[(prop-2-en-1-yl)amino]methyl}phenol

Cat. No. B3074316
CAS RN: 1019561-00-2
M. Wt: 193.24 g/mol
InChI Key: CDHMHTVQRHOYQL-UHFFFAOYSA-N
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Description

“2-Methoxy-5-(1-propenyl)phenol”, also known as Isochavibetol, is a chemical compound with the molecular formula C10H12O2 . It has a molecular weight of 164.201 Da .


Molecular Structure Analysis

The IUPAC Standard InChI for this compound is InChI=1S/C10H12O2/c1-3-4-8-5-6-10 (12-2)9 (11)7-8/h3-7,11H,1-2H3/b4-3+ .


Physical And Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3, a boiling point of 298.8±28.0 °C at 760 mmHg, and a flash point of 163.2±8.9 °C . It also has a molar refractivity of 50.7±0.3 cm3, a polar surface area of 29 Å2, and a molar volume of 152.8±3.0 cm3 .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Processes : The compound has been studied in synthesis processes, such as the reaction of 2-hydroxy-4-methoxybenzaldehyde and 2-amino-6-methylpyridine, yielding significant insights into optimal conditions for maximum yield and stable crystal structures. These studies contribute to understanding its potential in chemical synthesis and material science (Bai Linsha, 2015).

  • Molecular Docking Studies : Research involving molecular docking studies of derivatives of the compound has shown potential inhibitory effects on various proteins related to inflammation, cancer, and microbial infections. These findings are crucial for the development of new therapeutic agents (P. P. Nair et al., 2014).

  • Structural Analysis : Detailed structural analysis of synthesized compounds similar to 2-Methoxy-5-{[(prop-2-en-1-yl)amino]methyl}phenol, involving techniques like X-ray single crystal diffraction, has been conducted. This research provides valuable data for the synthesis and application of such compounds in various fields (P. A. Ajibade et al., 2021).

Application in Cancer Research and Therapy

  • Photodynamic Therapy : A study has identified compounds related to this compound with high singlet oxygen quantum yield, making them potential candidates for photodynamic therapy in cancer treatment (M. Pişkin et al., 2020).

  • Anticancer Activity : Research on similar compounds has shown weak activity in inhibiting T47D breast cancer cells, indicating potential applications in cancer research and drug development (L. Sukria et al., 2020).

Applications in Antimicrobial Research

  • Antibacterial and Antifungal Agents : Derivatives of the compound have been studied for their potential as antibacterial and antifungal agents, with some showing significant activity, potentially leading to new treatments for infections (M. Helal et al., 2013).

Mechanism of Action

Target of Action

Similar compounds have been shown to targetCyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) . These enzymes play a crucial role in the inflammatory response.

Mode of Action

It’s suggested that the compound may interact with its targets (cox-2 and inos) and inhibit their activity . This inhibition could lead to a decrease in the production of inflammatory mediators.

Biochemical Pathways

The compound’s effect on biochemical pathways is associated with the reduction of inflammatory proteins. By inhibiting COX-2 and iNOS, the compound may disrupt the inflammatory response pathway, leading to a decrease in inflammation .

Pharmacokinetics

The compound’s molecular weight is164.2011 , which is within the optimal range for oral bioavailability

Result of Action

The compound’s action results in a reduction of inflammation. In one study, treatment with a similar compound reduced LPS-induced memory loss, which was associated with the reduction of LPS-induced inflammatory proteins .

properties

IUPAC Name

2-methoxy-5-[(prop-2-enylamino)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-3-6-12-8-9-4-5-11(14-2)10(13)7-9/h3-5,7,12-13H,1,6,8H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDHMHTVQRHOYQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNCC=C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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